![molecular formula C26H29N3O3 B6088253 N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide](/img/structure/B6088253.png)
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide
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Overview
Description
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X induces apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. In neurological disorders, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to modulate various signaling pathways, such as the MAPK and NF-κB pathways, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to inhibit cell proliferation by inducing G1 phase cell cycle arrest and inhibiting the expression of cyclin D1. In neurological disorders, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to reduce oxidative stress and inflammation in the brain, which can potentially slow down the progression of the disease. Additionally, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X in lab experiments is its high potency and selectivity towards cancer cells and neurological disorders. Additionally, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have low toxicity and can potentially be used as a treatment for various diseases. However, one of the limitations of using N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X in lab experiments is its high cost and the difficulty in synthesizing it. Moreover, the mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X. One of the areas of interest is the development of more efficient synthesis methods to reduce the cost and increase the yield of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X. Additionally, further studies are needed to understand the mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X and its effects on various signaling pathways. Moreover, the potential therapeutic applications of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored. Finally, the development of more potent and selective analogs of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X can potentially lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
Compound X can be synthesized through a series of chemical reactions that involve the condensation of 1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxylic acid and 3-(1H-indol-2-yl)aniline. The resulting N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide is then purified through various techniques, such as column chromatography and recrystallization, to obtain a pure form of N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X has been shown to have neuroprotective effects and can potentially be used as a treatment for Alzheimer's and Parkinson's disease. Inflammation is also an area of interest for N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide X, as it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17(2)13-24(30)26(32)29-12-6-9-20(16-29)25(31)27-21-10-5-8-18(14-21)23-15-19-7-3-4-11-22(19)28-23/h3-5,7-8,10-11,14-15,17,20,28H,6,9,12-13,16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPYJCUELILNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indol-2-yl)phenyl]-1-(4-methyl-2-oxopentanoyl)-3-piperidinecarboxamide |
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